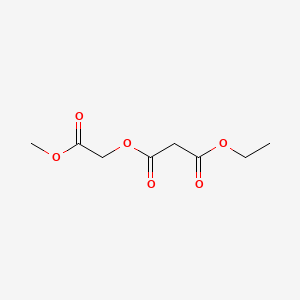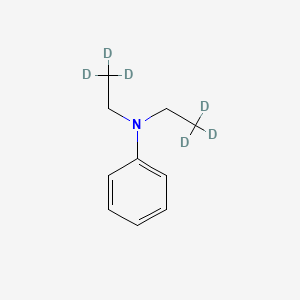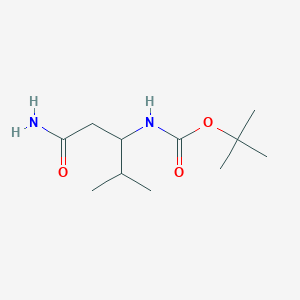![molecular formula C9H13N3O5 B13839318 1-[(2R,3S,4S,5S)-4-amino-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B13839318.png)
1-[(2R,3S,4S,5S)-4-amino-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3’-Amino-3’-deoxy-5-methyl-Uridine is a purine nucleoside analogue known for its broad antitumor activity. This compound is particularly significant in the field of medicinal chemistry due to its potential as an anticancer and antiviral agent. It functions by inhibiting DNA synthesis and inducing apoptosis, making it a valuable tool in cancer research and treatment .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3’-Amino-3’-deoxy-5-methyl-Uridine typically involves the modification of uridine. One common method includes the introduction of an amino group at the 3’ position and a methyl group at the 5’ position of the uridine molecule. This process often requires the use of protecting groups to ensure selective reactions at the desired positions. The reaction conditions usually involve the use of solvents like dimethylformamide (DMF) and catalysts such as palladium on carbon (Pd/C) to facilitate the hydrogenation steps .
Industrial Production Methods
Industrial production of 3’-Amino-3’-deoxy-5-methyl-Uridine follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely. The use of high-performance liquid chromatography (HPLC) is common for the purification of the final product .
化学反应分析
Types of Reactions
3’-Amino-3’-deoxy-5-methyl-Uridine undergoes various chemical reactions, including:
Oxidation: This reaction can convert the amino group to a nitro group under specific conditions.
Reduction: The compound can be reduced to form different derivatives with altered biological activities.
Substitution: The amino group can be substituted with other functional groups to create analogues with different properties.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Various nucleophiles can be used for substitution reactions, often in the presence of a base like sodium hydroxide (NaOH).
Major Products
The major products formed from these reactions include various analogues of 3’-Amino-3’-deoxy-5-methyl-Uridine, each with unique biological activities. These products are often tested for their efficacy in inhibiting cancer cell growth and viral replication .
科学研究应用
3’-Amino-3’-deoxy-5-methyl-Uridine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex nucleoside analogues.
Biology: The compound is studied for its role in DNA synthesis and repair mechanisms.
Medicine: It is being investigated as a potential therapeutic agent for cancer and viral infections.
作用机制
The mechanism of action of 3’-Amino-3’-deoxy-5-methyl-Uridine involves its incorporation into DNA, leading to the inhibition of DNA synthesis. This results in the induction of apoptosis in cancer cells. The compound targets enzymes involved in DNA replication, such as DNA polymerase, and disrupts the normal function of these enzymes, leading to cell death .
相似化合物的比较
Similar Compounds
2’-Deoxyuridine: Another nucleoside analogue with similar properties but lacks the amino group at the 3’ position.
5-Methyluridine: Similar to 3’-Amino-3’-deoxy-5-methyl-Uridine but without the amino group at the 3’ position.
3’-Amino-3’-deoxyuridine: Lacks the methyl group at the 5’ position.
Uniqueness
3’-Amino-3’-deoxy-5-methyl-Uridine is unique due to the presence of both an amino group at the 3’ position and a methyl group at the 5’ position. This unique structure contributes to its potent antitumor and antiviral activities, making it a valuable compound in medicinal chemistry .
属性
分子式 |
C9H13N3O5 |
|---|---|
分子量 |
243.22 g/mol |
IUPAC 名称 |
1-[(2R,3S,4S,5S)-4-amino-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione |
InChI |
InChI=1S/C9H13N3O5/c10-6-4(3-13)17-8(7(6)15)12-2-1-5(14)11-9(12)16/h1-2,4,6-8,13,15H,3,10H2,(H,11,14,16)/t4-,6-,7+,8-/m1/s1 |
InChI 键 |
WOUCZTLSFFROTQ-CCXZUQQUSA-N |
手性 SMILES |
C1=CN(C(=O)NC1=O)[C@H]2[C@H]([C@@H]([C@H](O2)CO)N)O |
规范 SMILES |
C1=CN(C(=O)NC1=O)C2C(C(C(O2)CO)N)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N,N-diethylethanamine;[[(2R,3S,4R,5S)-5-(2,4-dioxo-1H-pyrimidin-5-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate](/img/structure/B13839250.png)
![(5R,6S)-2-[(4-Chlorophenyl)amino]-5-hydroxy-6-[(1R,2R)-1,2,3-trihydroxypropyl]-5,6-dihydro-4H-1,3-oxazin-4-one](/img/structure/B13839252.png)
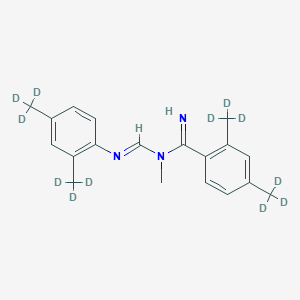
![(2S,3S)-2-[[(2Z)-2-(2-Amino-4-thiazolyl)-2-[(1-carboxy-1-methylethoxy)imino]acetyl]amino]-3-(sulfoamino)butanoic Acid](/img/structure/B13839268.png)
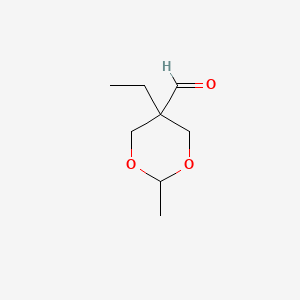
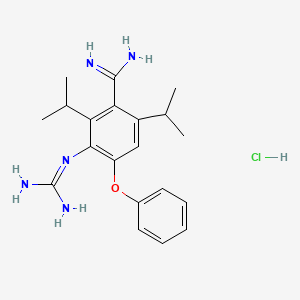
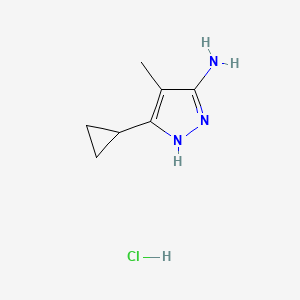
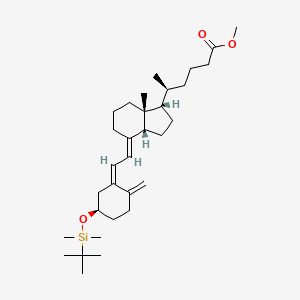
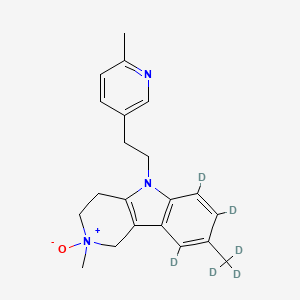
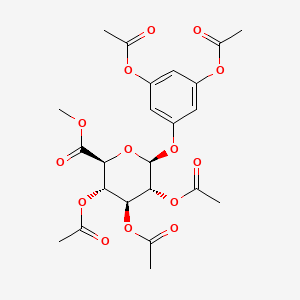
![4-[(2,6-Difluorobenzoyl)amino]-1,2-thiazole-3-carboxylic acid](/img/structure/B13839295.png)
